Cas no 828282-64-0 (Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]-)

Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]- structure
828282-64-0 structure
Product name:Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]-
CAS No:828282-64-0
MF:C29H37OPS
MW:464.64228
CID:681382
PubChem ID:71416951

Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]- Chemical and Physical Properties

Names and Identifiers

    • Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]-
    • (2,6-dimethyl-8-phenylmethoxyoctan-2-yl)-diphenyl-sulfanylidene-λ<sup>5</sup>-phosphane
    • [8-(Benzyloxy)-2,6-dimethyloctan-2-yl](diphenyl)sulfanylidene-lambda~5~-phosphane
    • DTXSID00836306
    • 828282-64-0
    • Inchi: InChI=1S/C29H37OPS/c1-25(21-23-30-24-26-15-7-4-8-16-26)14-13-22-29(2,3)31(32,27-17-9-5-10-18-27)28-19-11-6-12-20-28/h4-12,15-20,25H,13-14,21-24H2,1-3H3
    • InChI Key: MEYFPDRMVFYDAJ-UHFFFAOYSA-N
    • SMILES: CC(CCCC(C)(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2)CCOCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 464.23027397g/mol
  • Monoisotopic Mass: 464.23027397g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 12
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.3Ų
  • XLogP3: 8.6

Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]- Related Literature

Additional information on Phosphine sulfide, diphenyl[1,1,5-trimethyl-7-(phenylmethoxy)heptyl]-

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